

Introduction: The Dichotomous Photoreactivity of a Foundational Organometallic Dimer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Decacarbonyldimanganese

Cat. No.: B1676019

[Get Quote](#)

Decacarbonyldimanganese, $\text{Mn}_2(\text{CO})_{10}$, stands as a cornerstone molecule in organometallic chemistry. While thermally stable and air-tolerant as a solid, its behavior under photolytic conditions unveils a rich and complex reactivity that has been the subject of extensive research for decades.[1] This dinuclear complex, featuring two $\text{Mn}(\text{CO})_5$ units joined solely by a manganese-manganese bond, possesses two primary, competing photochemical pathways upon UV irradiation: homolytic cleavage of the metal-metal bond and dissociation of a carbonyl ligand.[2][3] This photoreactivity generates highly reactive 17-electron and 16-electron intermediates, namely the pentacarbonylmanganese radical ($\bullet\text{Mn}(\text{CO})_5$) and the unsaturated dimanganese nonacarbonyl species ($\text{Mn}_2(\text{CO})_9$), respectively.[2]

The ability to photochemically generate these intermediates underpins the utility of $\text{Mn}_2(\text{CO})_{10}$ in a vast array of chemical transformations. It serves as a potent photoinitiator for radical polymerizations, a catalyst for atom-transfer reactions, and a precursor in the synthesis of novel organometallic complexes.[4][5] More recently, its capacity to release carbon monoxide upon irradiation has positioned it as a key photoactivated CO-releasing molecule (photoCORM) with potential therapeutic applications.[6][7] This guide provides a detailed exploration of the fundamental photochemical processes of $\text{Mn}_2(\text{CO})_{10}$, the characterization and subsequent reactivity of its transient intermediates, the experimental techniques used to probe these ultrafast events, and its applications in modern chemical synthesis.

Electronic Structure and Spectroscopic Origins of Reactivity

The photochemistry of $\text{Mn}_2(\text{CO})_{10}$ is dictated by its electronic structure. The absorption spectrum in the near-UV region is characterized by two significant bands. A lower energy band, typically around 340 nm, is assigned to electronic transitions involving the manganese-manganese bond, specifically the $\sigma \rightarrow \sigma^*$ and $d\pi \rightarrow \sigma^*$ transitions.[6][7] Irradiation into this absorption feature directly populates antibonding orbitals localized on the Mn-Mn axis, leading to efficient bond rupture.[6][8] A higher energy absorption corresponds to metal-to-ligand charge transfer (MLCT) transitions, which can also initiate photoreactivity. The competition between different excited states and their subsequent decay pathways governs the ultimate photochemical outcome.[9]

Part 1: The Core Photochemical Pathways

Upon absorption of a UV photon, $\text{Mn}_2(\text{CO})_{10}$ undergoes one of two primary photochemical reactions. The overall quantum efficiency for decomposition is approximately 0.4, with metal-metal bond cleavage being the predominant pathway, accounting for about three-quarters of the events.[2]

Pathway A: Homolysis of the Manganese-Manganese Bond

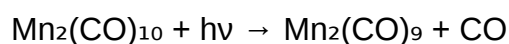
The most prominent photochemical reaction is the homolytic cleavage of the Mn-Mn bond, yielding two equivalents of the 17-electron pentacarbonylmanganese radical, $\bullet\text{Mn}(\text{CO})_5$. [1][8]



This process is highly efficient due to the direct excitation into the $\sigma \rightarrow \sigma^*$ transition, which creates a strongly dissociative excited state.[8][9] The $\bullet\text{Mn}(\text{CO})_5$ radical is a key intermediate responsible for much of the subsequent chemistry, including radical recombination and atom abstraction reactions. Flash photolysis studies have been instrumental in observing this species, which exhibits a characteristic transient absorption band centered around 800 nm.[2]

Pathway B: Dissociation of a Carbonyl Ligand

In competition with Mn-Mn bond scission, $\text{Mn}_2(\text{CO})_{10}$ can also lose a carbonyl (CO) ligand to form the coordinatively unsaturated dinuclear species, $\text{Mn}_2(\text{CO})_9$. [2][3]



This process becomes more significant in the gas phase and has been observed in solution and low-temperature matrices.[10][11][12] The resulting $\text{Mn}_2(\text{CO})_9$ intermediate is believed to feature a bridging carbonyl group to alleviate the electronic unsaturation at one of the metal centers.[11] This species has a transient absorption band centered near 500 nm.[2]

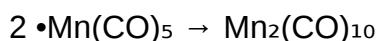
[Click to download full resolution via product page](#)

Part 2: Intermediates: Characterization and Reactivity

The transient species generated from the photolysis of $\text{Mn}_2(\text{CO})_{10}$ are highly reactive and dictate the course of subsequent chemical transformations. Their study requires specialized time-resolved spectroscopic techniques.

The Pentacarbonylmanganese Radical: $\bullet\text{Mn}(\text{CO})_5$

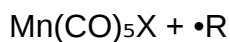
- **Structure and Spectroscopy:** The $\bullet\text{Mn}(\text{CO})_5$ radical is a 17-electron species. Spectroscopic and computational studies indicate it possesses a square-pyramidal (C_{4v}) structure.[13] Its most defining experimental feature is a strong, broad absorption in the near-infrared region, with a maximum at approximately 800 nm.[2]
- **Reactivity:** The primary fate of the $\bullet\text{Mn}(\text{CO})_5$ radical in the absence of other reagents is rapid bimolecular recombination to regenerate the parent dimer, $\text{Mn}_2(\text{CO})_{10}$. [8]



This reaction is extremely fast, approaching the diffusion-controlled limit. Flash photolysis studies in hexane have determined the bimolecular rate constant to be $9.5 \times 10^8 \text{ M}^{-1}\text{s}^{-1}$. [8] This rapid recombination is a key reason why continuous irradiation is necessary to maintain a steady-state concentration of the radical for synthetic applications.

In the presence of substrates, $\bullet\text{Mn}(\text{CO})_5$ engages in several characteristic radical reactions:

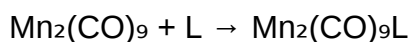
- **Atom Abstraction:** It readily abstracts halogen atoms from organic halides (R-X), a crucial step in photoinitiated polymerizations and organic synthesis.[4][14] $\bullet\text{Mn}(\text{CO})_5 + \text{R-X} \rightarrow$



- Oxidative and Reductive Processes: The radical can be both oxidized and reduced, participating in a range of redox-neutral and electron-transfer processes.[14]

The Unsaturated Dimer: $\text{Mn}_2(\text{CO})_9$

- Structure and Formation: The $\text{Mn}_2(\text{CO})_9$ species is formed via CO loss. Low-temperature matrix isolation studies using IR spectroscopy have been vital in its characterization, suggesting a structure with a bridging or semi-bridging CO ligand, formulated as $\text{Mn}_2(\text{CO})_8(\mu\text{-CO})$. [11][12] In degassed solutions, this intermediate can be formed via thermal CO loss from the initially generated $\bullet\text{Mn}(\text{CO})_5$ radicals, followed by reaction with another radical. [8]
- Reactivity: $\text{Mn}_2(\text{CO})_9$ is highly reactive towards nucleophiles. It readily reacts with available CO to reform the parent $\text{Mn}_2(\text{CO})_{10}$. In the presence of other ligands (L), such as phosphines or nitriles, it undergoes substitution reactions.



Intermediate Species	Key Spectroscopic Feature	Structure	Primary Fate (in inert solvent)
$\bullet\text{Mn}(\text{CO})_5$	Transient absorption $\lambda_{\text{max}} \approx 800 \text{ nm}$ [2]	Square Pyramidal (C_{4v}) [13]	Bimolecular Recombination
$\text{Mn}_2(\text{CO})_9$	Transient absorption $\lambda_{\text{max}} \approx 500 \text{ nm}$ [2]	Dinuclear with Bridging CO [11]	Reaction with CO or solvent

Part 3: Experimental Methodologies for Studying Transient Species

Elucidating the mechanisms of $\text{Mn}_2(\text{CO})_{10}$ photochemistry requires techniques capable of resolving events on ultrafast timescales.

Protocol: Nanosecond Flash Photolysis

Flash photolysis is the quintessential technique for studying the kinetics and spectra of short-lived intermediates like $\bullet\text{Mn}(\text{CO})_5$.

Objective: To observe the formation and decay of the $\bullet\text{Mn}(\text{CO})_5$ radical and determine its recombination rate constant.

Methodology:

- **Sample Preparation:** Prepare a solution of $\text{Mn}_2(\text{CO})_{10}$ in a deoxygenated, inert solvent (e.g., hexane) in a quartz cuvette. For isolating the Mn-Mn cleavage pathway, saturate the solution with carbon monoxide (CO) at 1 atm to suppress the formation of $\text{Mn}_2(\text{CO})_9$ by ensuring any dissociated CO is rapidly replaced.[8]
- **Excitation:** Irradiate the sample with a short, high-energy pulse of light (e.g., from a Nd:YAG or N_2 laser) at a wavelength absorbed by $\text{Mn}_2(\text{CO})_{10}$ (e.g., 337 or 355 nm).[3][8]
- **Probing:** Pass a continuous beam of light from a monitoring lamp (e.g., a Xenon arc lamp) through the sample, perpendicular to the excitation pulse.
- **Detection:** Use a monochromator to select a specific wavelength (e.g., 800 nm for $\bullet\text{Mn}(\text{CO})_5$) and a fast detector (photomultiplier tube) to measure the change in absorbance over time.
- **Data Acquisition:** Record the transient absorbance signal on a digital oscilloscope. The signal will show a rapid increase upon the flash (formation of $\bullet\text{Mn}(\text{CO})_5$) followed by a decay as the radicals recombine.
- **Kinetic Analysis:** Analyze the decay trace. The recombination of $\bullet\text{Mn}(\text{CO})_5$ follows second-order kinetics. A plot of $1/\Delta A$ versus time will yield a straight line, the slope of which is proportional to the bimolecular rate constant.[8]

[Click to download full resolution via product page](#)

Part 4: Applications in Synthesis and Drug Development

The controlled generation of radicals and coordinatively unsaturated species from $\text{Mn}_2(\text{CO})_{10}$ provides powerful tools for synthetic chemistry and beyond.

Photoinitiated Atom Transfer Radical Chemistry

A major application of $\text{Mn}_2(\text{CO})_{10}$ is in photoinitiated atom transfer radical (ATR) reactions, particularly with organic halides. The photogenerated $\bullet\text{Mn}(\text{CO})_5$ radical acts as a highly efficient halogen atom abstractor, creating an organic radical that can participate in subsequent reactions like polymerization or cyclization.[4][5]

[Click to download full resolution via product page](#)

This methodology is particularly valuable as it operates under mild, visible-light conditions and provides a high degree of control over the reaction, enabling the synthesis of complex macromolecular structures like block and graft copolymers.[4]

Photo-CORMs: Light-Triggered CO Release

Carbon monoxide is now recognized as a gasotransmitter with significant physiological roles, including anti-inflammatory and vasodilatory effects. The therapeutic delivery of CO is challenging, but photo-CORMs offer a solution by releasing CO with high spatial and temporal control using light. $\text{Mn}_2(\text{CO})_{10}$ is a prototypical photo-CORM. Upon irradiation, the Mn-Mn bond breaks, and the resulting $\bullet\text{Mn}(\text{CO})_5$ radicals can undergo further reactions that lead to the sequential loss of all ten CO ligands.[6][7]

A significant advance in this area is the use of triplet sensitizers to activate $\text{Mn}_2(\text{CO})_{10}$ with lower-energy visible or red light, which has better tissue penetration.[6][7] A photosensitizer absorbs the red light, enters an excited triplet state, and then transfers its energy to the $\text{Mn}_2(\text{CO})_{10}$, inducing the same dissociative chemistry that normally requires UV light.[6][7] This strategy dramatically expands the potential of manganese carbonyls in phototherapy.

Conclusion

The photochemistry of **decacarbonyldimanganese** is a rich field that beautifully illustrates the interplay between electronic structure, primary photochemical events, and the reactivity of

transient intermediates. The two competing pathways—Mn-Mn bond homolysis and CO loss—provide access to distinct reactive species, $\bullet\text{Mn}(\text{CO})_5$ and $\text{Mn}_2(\text{CO})_9$, which have been harnessed for a wide range of applications. From fundamental kinetic studies using flash photolysis to the sophisticated design of photoinitiating systems and light-activated drugs, $\text{Mn}_2(\text{CO})_{10}$ continues to be a molecule of profound scientific interest and practical utility, bridging the gap between fundamental organometallic chemistry and applied materials science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Coherent Evolution Following Photolysis of $\text{Mn}_2(\text{CO})_{10}$ [opg.optica.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Red Light-Triggered CO Release from $\text{Mn}_2(\text{CO})_{10}$ Using Triplet Sensitization in Polymer Nonwoven Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aminer.org [aminer.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [Introduction: The Dichotomous Photoreactivity of a Foundational Organometallic Dimer]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676019#photochemistry-of-decacarbonyldimanganese]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com